

In-Depth Technical Guide: 4-(2-Octylamino)diphenylamine (CAS: 15233-47-3)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(2-Octylamino)diphenylamine**, a secondary aromatic amine with significant applications as an antioxidant. This document consolidates available data on its physicochemical properties, synthesis, and toxicological profile, offering detailed experimental protocols for its analysis.

Chemical Identity and Physicochemical Properties

4-(2-Octylamino)diphenylamine, also known as N-(1-Methylheptyl)-N'-phenyl-1,4-phenylenediamine, is a substituted p-phenylenediamine.[1] Its primary function is as an antioxidant, particularly in the rubber industry.[2][3]

Table 1: Chemical Identifiers



Identifier	Value	
CAS Number	15233-47-3[2][3]	
Molecular Formula	C20H28N2[2][3]	
Molecular Weight	296.45 g/mol [2]	
IUPAC Name	N-phenyl-N'-(octan-2-yl)benzene-1,4-diamine	
Synonyms	N-(1-Methylheptyl)-N'-phenyl-1,4- phenylenediamine, N-Phenyl-N'-(2-octyl)-1,4- phenylenediamine, 8-PPD, MHPPD[1][3]	
InChI Key	JQTYAZKTBXWQOM-UHFFFAOYSA-N	
SMILES	CCCCCC(C)NC1=CC=C(NC2=CC=CC=C2)C =C1	

Table 2: Physicochemical Properties

Property	Value	Reference
Physical State	Neat liquid	[3]
Appearance	Red to Dark blue to Black clear liquid to cloudy liquid	
Boiling Point	443.3 ± 28.0 °C (Predicted)	[2]
Density	1.00 g/cm ³	[2]
Refractive Index	1.5830 to 1.5870	[2]
Solubility	DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Soluble (≥10 mg/ml)	[3]
Storage Temperature	Room temperature, in a cool, dark place under inert gas	[2]
Stability	≥ 4 years	[3]



Synthesis

A plausible and widely used method for the synthesis of **4-(2-Octylamino)diphenylamine** is the reductive amination of 4-aminodiphenylamine with 2-octanone. This reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Proposed Experimental Protocol: Reductive Amination

Materials:

- 4-Aminodiphenylamine
- 2-Octanone
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[4][5]
- 1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent[6]
- Acetic acid (catalyst, if needed)[6]
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 4-aminodiphenylamine (1 equivalent) in the chosen solvent (DCE or MeOH).
- Add 2-octanone (1-1.2 equivalents). If necessary, add a catalytic amount of acetic acid.[6]





- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[7]
- Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents) or sodium cyanoborohydride (1.5 equivalents), to the reaction mixture in portions.[4][5]
- Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
- · Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to yield pure **4-(2-Octylamino)diphenylamine**.



Reductive Amination Workflow 1. Dissolve 4-Aminodiphenylamine and 2-Octanone in Solvent 2. Stir at Room Temperature (Imine Formation) 3. Add Reducing Agent (e.g., NaBH(OAc)₃) 4. Stir for 12-24h (Reduction) 5. Quench Reaction (aq. NaHCO₃) 6. Extraction 7. Drying and Concentration

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Pure 4-(2-Octylamino)diphenylamine

8. Purification (Column Chromatography)

Caption: Workflow for the synthesis of 4-(2-Octylamino)diphenylamine.



Spectroscopic Data (Predictive Analysis)

While specific experimental spectra for **4-(2-Octylamino)diphenylamine** are not readily available in the public domain, a predictive analysis based on its structure and the known spectra of its parent compounds (diphenylamine and 4-aminodiphenylamine) can be made.

Table 3: Predicted Spectroscopic Data

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Technique	Predicted Features		
¹ H NMR	- Aromatic protons: Multiple signals in the range of δ 6.5-7.5 ppm. Protons on the phenyl ring attached to the secondary amine will show different chemical shifts compared to the other phenyl ring Aliphatic protons: A complex pattern of signals in the upfield region (δ 0.8-4.0 ppm). A triplet around δ 0.9 ppm for the terminal methyl group of the octyl chain. A multiplet for the methine proton adjacent to the nitrogen. Methylene protons will appear as multiplets Amine protons (N-H): Two broad singlets, one for each N-H group, which may be exchangeable with D ₂ O.		
¹³ C NMR	- Aromatic carbons: Multiple signals in the range of δ 110-150 ppm. Carbons attached to nitrogen will be deshielded Aliphatic carbons: Signals in the range of δ 14-60 ppm. The terminal methyl carbon of the octyl chain will be the most shielded. The methine carbon attached to the nitrogen will be in the range of δ 50-60 ppm.		
IR Spectroscopy	- N-H stretching: Two medium to sharp bands in the region of 3300-3500 cm ⁻¹ C-H stretching (aromatic): Bands above 3000 cm ⁻¹ C-H stretching (aliphatic): Bands below 3000 cm ⁻¹ C=C stretching (aromatic): Bands in the region of 1450-1600 cm ⁻¹ C-N stretching: Bands in the region of 1250-1350 cm ⁻¹ .		
Mass Spectrometry	- Molecular Ion (M ⁺): A peak at m/z = 296 Fragmentation: Expect fragmentation patterns corresponding to the loss of the octyl chain, and cleavage at the C-N bonds. A significant fragment would be the diphenylamine cation.		



Toxicological Profile

4-(2-Octylamino)diphenylamine is known to exhibit toxicity to aquatic organisms and is a skin sensitizer.

Table 4: Toxicological Data

Endpoint	Organism	Value	Reference
Acute Toxicity	Vibrio fischeri (aquatic bacterium)	EC ₅₀ = 0.68 mg/L	[3]
Skin Sensitization	Mouse (Local Lymph Node Assay)	Induces skin sensitization and contact dermatitis	[3]

Experimental Protocol: Vibrio fischeri Toxicity Test (ISO 11348-3)

This protocol is based on the standardized method for determining the inhibitory effect of water samples on the light emission of Vibrio fischeri.[1][8][9]

Principle: The marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) is naturally bioluminescent. The light production is directly linked to the metabolic activity of the bacterial population. Inhibition of enzymatic activity due to a toxic substance results in a decrease in light emission.[1] The EC₅₀ value is the concentration of the test substance that causes a 50% reduction in light output compared to a control.

Materials:

- Freeze-dried Vibrio fischeri reagent[8][9]
- Reconstitution solution
- Dilution water (2% NaCl solution)
- Test substance: 4-(2-Octylamino)diphenylamine





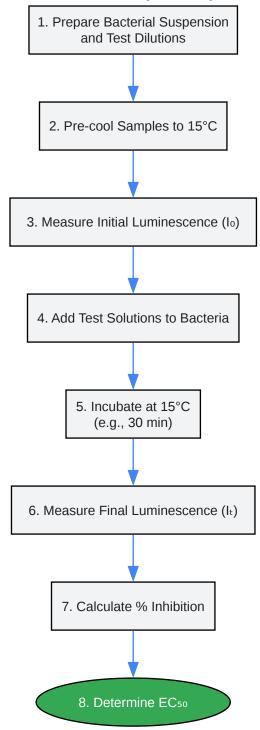
- Luminometer
- Cuvettes or microplates
- Temperature-controlled incubator (15°C)

Procedure:

- Preparation of Bacterial Suspension: Reconstitute the freeze-dried bacteria according to the manufacturer's instructions using the reconstitution solution. Keep the bacterial suspension on ice.
- Preparation of Test Solutions: Prepare a series of dilutions of 4-(2-Octylamino)diphenylamine in the dilution water. A control sample containing only the dilution water should also be prepared.
- Test Execution: a. Pre-cool the test solutions and the bacterial suspension to 15°C. b. Add a specific volume of the bacterial suspension to each cuvette or well of a microplate. c. Measure the initial luminescence (Io) of each sample. d. Add the test solutions (and control) to the corresponding cuvettes/wells. e. Incubate the samples for a defined period (e.g., 5, 15, or 30 minutes) at 15°C.[1][8] f. After the incubation period, measure the final luminescence (It).
- Data Analysis: a. Calculate the percentage of light inhibition for each concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the test substance concentration. c. Determine the EC₅₀ value from the resulting dose-response curve.



Vibrio fischeri Toxicity Assay Workflow



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Caption: Workflow for the Vibrio fischeri toxicity assay.



Experimental Protocol: Murine Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a substance.[10][11]

Principle: Skin sensitizers induce the proliferation of lymphocytes in the lymph nodes that drain the site of application. The LLNA measures this proliferation as an indicator of sensitization. A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive result.[10]

Materials:

- Young adult female mice (e.g., CBA/J strain)
- Test substance: 4-(2-Octylamino)diphenylamine
- Vehicle (e.g., acetone:olive oil, 4:1 v/v)
- Positive control (e.g., hexyl cinnamic aldehyde)
- Radioactive label (e.g., ³H-methyl thymidine) or non-radioactive label (e.g., BrdU)
- Standard laboratory equipment for animal studies, cell preparation, and measurement of proliferation (scintillation counter or ELISA reader/flow cytometer).

Procedure:

- Animal Groups: A minimum of four animals are used per dose group. At least three
 concentrations of the test substance are used, along with a vehicle control group and a
 positive control group.[11]
- Dosing: a. On days 1, 2, and 3, apply 25 μ L of the test substance, vehicle, or positive control to the dorsal surface of each ear of the mice.[12]
- Proliferation Measurement (Radiometric Method): a. On day 6, inject the mice intravenously with ³H-methyl thymidine. b. Five hours after injection, humanely euthanize the animals. c.



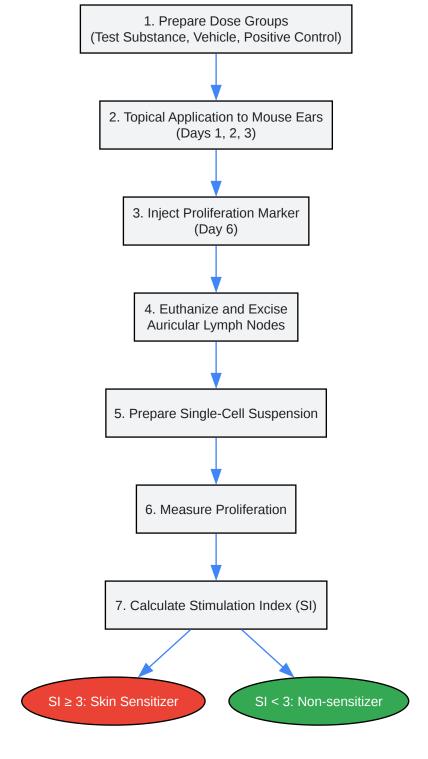
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Excise the auricular lymph nodes from each ear and prepare a single-cell suspension. d. Measure the incorporation of the radiolabel by β -scintillation counting.

Data Analysis: a. Calculate the mean disintegrations per minute (DPM) per animal for each
group. b. Calculate the Stimulation Index (SI) for each dose group by dividing the mean DPM
of the treated group by the mean DPM of the vehicle control group. c. An SI ≥ 3 indicates
that the substance is a skin sensitizer.

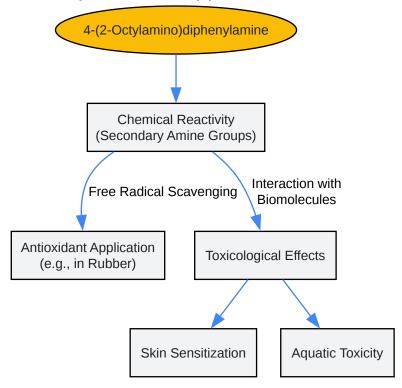


Murine Local Lymph Node Assay (LLNA) Workflow





Relationship between Application and Toxicology



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- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(2-Octylamino)diphenylamine (CAS: 15233-47-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171053#4-2-octylamino-diphenylamine-casnumber-15233-47-3]

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